molecular formula C22H19ClN6O2S B2465894 N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872993-89-0

N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2465894
CAS No.: 872993-89-0
M. Wt: 466.94
InChI Key: SRMAASYCSUZJPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C22H19ClN6O2S and its molecular weight is 466.94. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as non-steroidal anti-inflammatory drugs (nsaids), primarily target enzymes like cyclo-oxygenase (cox-1 and cox-2) which are involved in the biosynthesis of prostaglandins .

Mode of Action

Based on the structure and the known actions of similar compounds, it can be inferred that it may interact with its targets (like cox enzymes) to inhibit the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and leukotrienes . This can have downstream effects such as reduced inflammation and pain, as these molecules are involved in mediating these responses .

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The result of the compound’s action would likely be a reduction in inflammation and pain, due to the decreased production of prostaglandins and leukotrienes . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the presence of other drugs could potentially affect the compound’s absorption or metabolism, thereby influencing its efficacy .

Properties

IUPAC Name

N-[2-[6-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O2S/c23-16-6-8-17(9-7-16)25-20(30)14-32-21-11-10-18-26-27-19(29(18)28-21)12-13-24-22(31)15-4-2-1-3-5-15/h1-11H,12-14H2,(H,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMAASYCSUZJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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